N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide is a complex organic compound with a molecular formula of C31H30N2O2 and a molecular weight of 462.5821 . This compound is characterized by its two diphenylacetyl groups attached to a central amide structure, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2,2-diphenylacetyl)amino]propyl}nicotinamide
- N-{3-[(2,2-diphenylacetyl)amino]propyl}isonicotinamide
Uniqueness
N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
349469-71-2 |
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Molecular Formula |
C31H30N2O2 |
Molecular Weight |
462.6g/mol |
IUPAC Name |
N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C31H30N2O2/c1-23(33-31(35)29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-32-30(34)28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23,28-29H,22H2,1H3,(H,32,34)(H,33,35) |
InChI Key |
DPMQXUHCMGDSMR-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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